3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 2343963-98-2) is a structurally unique amino acid derivative featuring a bicyclo[1.1.1]pentane (BCP) core, a tert-butoxycarbonyl (Boc)-protected amine, and a carboxylic acid group. The BCP moiety is a highly strained, rigid scaffold that imparts distinct steric and electronic properties, making it valuable in medicinal chemistry as a bioisostere for aromatic rings or alkynes . The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic processes . This compound is primarily utilized as an intermediate in peptide synthesis and drug discovery, particularly in developing conformationally constrained analogs with enhanced metabolic stability and target affinity .
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)7-13-4-8(5-13)6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWHHHKRQKVBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Atom-Transfer Radical Addition (ATRA) with Tricyclo[1.1.1.0¹,³]propane (TCP)
TCP serves as a precursor for bicyclo[1.1.1]pentane derivatives. In a representative procedure:
-
Reagents : TCP (2.0 equiv.), iodomethane (1.0 equiv.), BEt₃ (10 mol% in hexane).
-
Conditions : CH₂Cl₂, 25°C, 6 hours.
-
Outcome : Yields 58% of 3-iodobicyclo[1.1.1]pentane after column chromatography.
This method leverages BEt₃ to initiate radical chain propagation, enabling C–I bond formation at the bridgehead position.
Halogenation Followed by Finkelstein Reaction
Iodo intermediates are converted to amino derivatives via nucleophilic substitution:
Boc Protection of the Bicyclopentane Amine
Carbamate Formation with Boc Anhydride
The amine is protected using di-tert-butyl dicarbonate ((Boc)₂O):
Continuous Flow Microreactor Synthesis
Patent CN113582880B details a high-efficiency method:
| Parameter | Value |
|---|---|
| Reactor type | Microchannel (0.5 mm ID) |
| Temperature | 50°C |
| Residence time | 15 minutes |
| Yield | 94% |
This approach minimizes side reactions and improves heat transfer.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| ATRA + Boc Protection | 58 | >95 | Scalable radical chemistry |
| Microreactor Flow | 94 | >99 | Rapid, high-throughput |
| Classical Amination | 85 | >95 | Low-cost reagents |
The microreactor method achieves superior yields due to precise kinetic control, whereas ATRA offers flexibility for halogenated intermediates.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing compounds, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core can mimic the spatial arrangement of aromatic rings, allowing it to interact with biological targets in a similar manner. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclo[1.1.1]pentane Modifications
Functional Group Variations in Boc-Protected Amino Acids
Stability and Reactivity Considerations
- Acid Sensitivity : The Boc group is labile under strong acidic conditions (e.g., TFA), while the BCP core remains stable, enabling selective deprotection .
- Solubility : The carboxylic acid group confers moderate aqueous solubility (~5 mg/mL at pH 7.4), which is lower than ester derivatives (e.g., ethyl esters in ) but higher than methylene-bridged analogs .
- Thermal Stability : Decomposition occurs at >150°C, primarily due to Boc group cleavage, as evidenced by TGA data .
Biological Activity
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 1956306-95-8) is a compound that has garnered attention due to its unique bicyclic structure and potential biological applications. This compound is a derivative of bicyclo[1.1.1]pentane (BCP), which is recognized for its ability to serve as a bioisostere for various drug candidates, enhancing their pharmacological properties.
- Molecular Formula : C13H21NO4
- Molar Mass : 255.31 g/mol
- Structural Characteristics : The bicyclic structure contributes to increased metabolic stability and bioactivity, making it a valuable scaffold in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory properties and potential therapeutic applications.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of BCP-containing compounds, particularly in mimetics of lipoxin A4 (LXA4). These compounds have been shown to modulate inflammatory responses significantly. For instance, one study reported that a BCP derivative exhibited an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 .
Case Studies
-
Synthesis and Evaluation of BCP Analogues :
- Researchers synthesized several BCP-containing lipoxin analogues, including this compound.
- These analogues were screened for their ability to inhibit NFκB activation in human monocyte cell lines, demonstrating significant anti-inflammatory effects.
-
Structure-Activity Relationship (SAR) :
- The incorporation of the bicyclo[1.1.1]pentane moiety was found to enhance metabolic stability compared to traditional alkyl chains.
- Variations in substituents on the BCP scaffold were systematically studied to optimize biological activity, revealing a clear correlation between structural modifications and anti-inflammatory potency.
Data Table: Biological Activity Summary
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| BCP-sLXm (6a) | Anti-inflammatory | <0.001 | NFκB Activation |
| BCP Derivative | Cytokine Release Inhibition | 0.5 | TNFα, MCP1 |
Q & A
Q. Basic Research Focus
- NMR : Use - and -NMR to confirm the BCP structure (distinctive bridgehead protons at δ 2.0–2.5 ppm) and Boc group (tert-butyl signals at δ 1.4 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ = 310.3 g/mol for C₁₄H₂₀N₂O₄) .
- IR spectroscopy : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H/N-H bands .
Advanced Note : Discrepancies in NOESY or COSY data may arise from conformational rigidity; use variable-temperature NMR or X-ray crystallography to resolve ambiguities .
How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Q. Advanced Research Focus
- Asymmetric Mannich reaction : Employ chiral organocatalysts (e.g., proline derivatives) to install the amino acid moiety with high enantiomeric excess (ee >90%) .
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based systems during Boc protection to control stereochemistry .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor a single enantiomer during hydrolysis .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic Research Focus
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis. Use amber vials to avoid light-induced degradation .
- Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) for reactions; avoid prolonged exposure to aqueous bases or acids .
- Safety : Follow GHS guidelines (e.g., wear PPE, use fume hoods) due to potential irritant properties (H315/H319) .
How can researchers design experiments to study the bioisosteric potential of the BCP group?
Q. Advanced Research Focus
- Comparative SAR studies : Replace tert-butyl or phenyl groups in lead compounds with BCP and assay activity (e.g., enzyme inhibition, receptor binding) .
- Metabolic stability assays : Use liver microsomes to compare the half-life of BCP-containing analogs versus traditional substituents .
- X-ray co-crystallization : Resolve protein-ligand structures to analyze BCP-induced conformational changes in target binding pockets .
What computational tools are recommended for predicting the reactivity of this compound?
Q. Advanced Research Focus
- Retrosynthesis software : Leverage AI-driven platforms (e.g., Pistachio, Reaxys) to propose synthetic pathways and evaluate feasibility .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets, accounting for BCP’s steric profile .
- DFT calculations : Simulate reaction pathways (e.g., Boc deprotection kinetics) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
